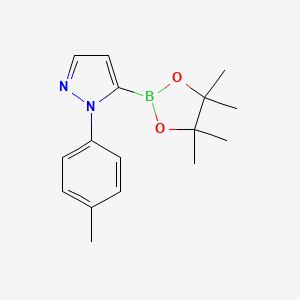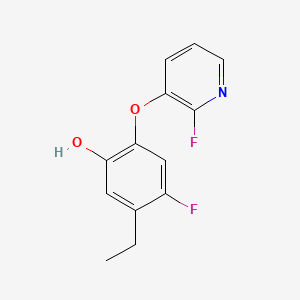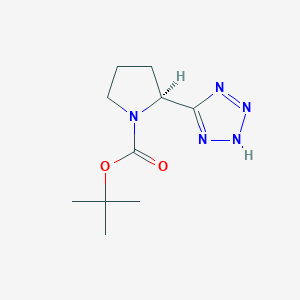
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tetrazole ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles under specific conditions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of a tetrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
867326-86-1 |
|---|---|
Molekularformel |
C10H17N5O2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
KEKOWHLHSVLJLH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=N2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,3,3-Trifluoropropyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8416723.png)
![7-(1,4-Diazabicyclo[3.2.1]octan-4-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B8416729.png)
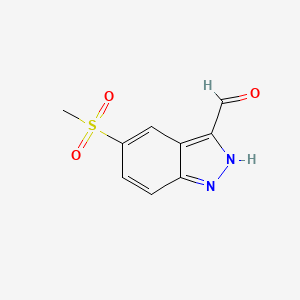
![(S,S)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8416739.png)
![3-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8416741.png)
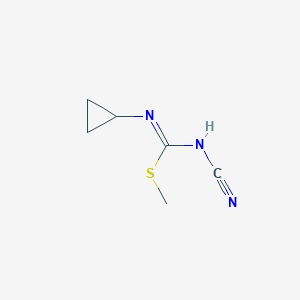

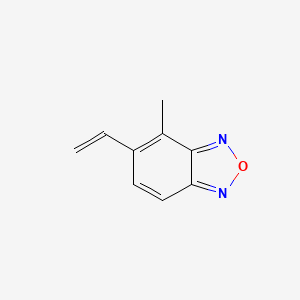
![4-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]piperidine](/img/structure/B8416779.png)
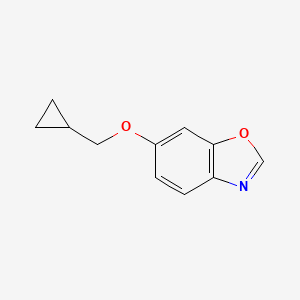
![(4-Chlorophenyl)[1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-3-yl]methanone](/img/structure/B8416787.png)
